molecular formula C34H39BrN4O4 B1192357 Beta-blocker-15

Beta-blocker-15

Cat. No.: B1192357
M. Wt: 647.614
InChI Key: MZHSBVCCCRUZKX-ZTURCVLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-blocker-15 is a hypothetical β-adrenergic receptor antagonist (beta-blocker) proposed for cardiovascular indications. They are widely used in hypertension, heart failure, and arrhythmia management. This article compares this compound with established beta-blockers, emphasizing pharmacological profiles, clinical efficacy, and limitations derived from current research.

Properties

Molecular Formula

C34H39BrN4O4

Molecular Weight

647.614

IUPAC Name

4-((2S)-3-(((S)-3-(3-bromophenyl)-1-(methylamino)-1-oxopropan-2-yl)amino)-2-(2-cyclohexyl-2-phenylacetamido)-3-oxopropyl)benzamide

InChI

InChI=1S/C34H39BrN4O4/c1-37-32(41)28(21-23-9-8-14-27(35)19-23)38-33(42)29(20-22-15-17-26(18-16-22)31(36)40)39-34(43)30(24-10-4-2-5-11-24)25-12-6-3-7-13-25/h2,4-5,8-11,14-19,25,28-30H,3,6-7,12-13,20-21H2,1H3,(H2,36,40)(H,37,41)(H,38,42)(H,39,43)/t28-,29-,30?/m0/s1

InChI Key

MZHSBVCCCRUZKX-ZTURCVLQSA-N

SMILES

O=C(N)C1=CC=C(C[C@H](NC(C(C2CCCCC2)C3=CC=CC=C3)=O)C(N[C@@H](CC4=CC=CC(Br)=C4)C(NC)=O)=O)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Beta-blocker-15

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Beta-Blockers

Pharmacological Properties
Parameter Nebivolol Propranolol Carvedilol Metoprolol
Receptor Selectivity β₁-selective Non-selective (β₁/β₂) Non-selective (β₁/β₂/α₁) β₁-selective
Vasodilation Yes (via NO synthesis) No Yes (α₁-blockade) No
Intrinsic Sympathomimetic Activity No No No No
Half-Life (hours) 10–12 3–6 6–10 3–7

Key Findings :

  • Nebivolol uniquely enhances endothelial nitric oxide (NO) production via its l-enantiomer, reducing peripheral resistance without compromising cardiac output .
  • Carvedilol combines β- and α₁-blockade, improving outcomes in heart failure but increasing hypotension risk .
  • Propranolol, a non-selective agent, is effective in arrhythmias and migraine but contraindicated in asthma due to β₂-blockade .
Clinical Efficacy
Indication Nebivolol Propranolol Carvedilol Metoprolol
Hypertension Superior vasodilation Moderate efficacy Moderate efficacy High efficacy
Heart Failure Limited data Not recommended Gold standard (reduces mortality) Moderate benefit
Long-QT Syndrome (LQTS) Not studied Reduces events but 32% recurrence in symptomatic patients Not studied Not studied
Post-MI Mortality Not studied 26% mortality reduction 24% mortality reduction 24% mortality reduction

Key Findings :

  • In LQTS, propranolol reduces cardiac events but fails to prevent recurrence in 32% of symptomatic patients over 5 years .
  • Post-MI mortality benefits are consistent across beta-blockers (24–26% reduction), with carvedilol and metoprolol preferred in heart failure .
Adverse Effects and Limitations
Parameter Nebivolol Propranolol Carvedilol Metoprolol
Hypotension Mild (NO-mediated) Moderate Severe (α₁-blockade) Mild
Bronchospasm Low risk (β₁-selective) High risk (non-selective) Moderate risk (non-selective) Low risk (β₁-selective)
Bradycardia Common Common Common Common
Metabolic Effects Neutral May mask hypoglycemia Neutral Neutral

Key Findings :

  • Propranolol and carvedilol are contraindicated in asthma/COPD due to β₂-blockade .
  • Nebivolol’s NO-mediated vasodilation minimizes peripheral vascular resistance, making it safer in diabetic patients .

Research Limitations and Gaps

Heterogeneity in Study Designs : Retrospective analyses dominate beta-blocker research, with inconsistent definitions of "beta-blocker use" and timing of therapy .

Lack of Head-to-Head Trials : Most evidence derives from meta-analyses or single-agent trials, limiting direct comparisons .

Underrepresentation of Subgroups : Data on HER2-positive or luminal tumors in oncology contexts are scarce .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Beta-blocker-15
Reactant of Route 2
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Beta-blocker-15

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